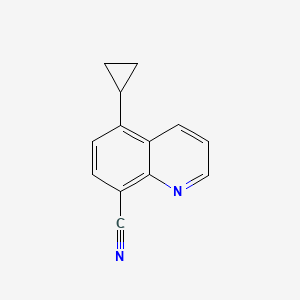

5-Cyclopropylquinoline-8-carbonitrile

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H10N2 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

5-cyclopropylquinoline-8-carbonitrile |

InChI |

InChI=1S/C13H10N2/c14-8-10-5-6-11(9-3-4-9)12-2-1-7-15-13(10)12/h1-2,5-7,9H,3-4H2 |

Clave InChI |

WDUNRAFXKALMNA-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=C3C=CC=NC3=C(C=C2)C#N |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 5 Cyclopropylquinoline 8 Carbonitrile and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 5-Cyclopropylquinoline-8-carbonitrile, the analysis can proceed via several logical disconnections.

A primary disconnection strategy involves breaking the bonds of the pyridine (B92270) ring portion of the quinoline (B57606) system. This suggests that the quinoline core can be assembled late in the synthesis from a highly substituted benzene (B151609) precursor. This leads to two main retrosynthetic pathways:

Pathway A: This approach disconnects the quinoline ring via a classical annulation strategy, such as the Friedländer or Skraup synthesis. The key precursor identified is a substituted aniline (B41778), specifically 2-amino-4-cyclopropylbenzonitrile (B2415186) . This intermediate already contains the requisite cyclopropyl (B3062369) and nitrile functionalities. The synthesis is then reduced to the challenge of forming this specific aniline derivative and cyclizing it with a suitable three-carbon partner.

Pathway B: An alternative pathway involves the late-stage introduction of the functional groups onto a pre-formed quinoline scaffold. The C-C bond between the quinoline C5 position and the cyclopropyl group, and the C-CN bond at the C8 position, are disconnected. This identifies 5-halo-8-haloquinoline (e.g., 5-bromo-8-bromoquinoline) as a key intermediate. The synthesis then focuses on the sequential and selective functionalization of this scaffold using cross-coupling and cyanation reactions.

These two pathways represent fundamentally different strategies: one where the substitution pattern is set on the precursor before ring formation, and another where the core is built first and then elaborated.

Classical and Modern Quinoline Annulation Reaction Approaches

The formation of the quinoline ring, known as quinoline annulation, is a cornerstone of heterocyclic chemistry. Numerous methods have been developed, ranging from century-old named reactions to modern transition-metal-catalyzed processes. acs.orgnih.gov

Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig type transformations)

Transition-metal catalysis offers a powerful and versatile toolkit for constructing the quinoline scaffold. researchgate.netias.ac.in These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In the context of quinoline synthesis, it can be used to form a key C-C bond necessary for subsequent cyclization. For instance, a 2-haloaniline can be coupled with a vinylboronic acid, followed by an intramolecular Heck reaction to close the ring. A one-pot process for synthesizing 8-arylquinolines has been developed via Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki–Miyaura coupling. acs.org This highlights the utility of such reactions for functionalizing the quinoline core.

The Buchwald-Hartwig amination is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. scienceopen.com This reaction is particularly useful for preparing the substituted aniline precursors required for many quinoline syntheses. ias.ac.inresearchgate.net For example, a dihalobenzene could be selectively aminated to install the necessary amino group before a second coupling reaction introduces another substituent. The selective functionalization of 6-bromo-2-chloroquinoline (B23617) demonstrates that different halogen atoms can be addressed sequentially under optimized Buchwald-Hartwig conditions. nih.gov

| Reaction Type | Catalyst/Ligand System | Substrates | Purpose in Quinoline Synthesis |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / n-BuPAd₂ | Quinoline-8-yl halide + Arylboronic acid | C-C bond formation for functionalization (e.g., arylation at C8) acs.org |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / K₂CO₃ | Halogenated quinoline + Phenylboronic acid | C-C bond formation for building bi-aryl precursors nih.gov |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / BrettPhos | 6,7-Dihalo-5,8-quinolinequinone + Aniline | C-N bond formation to attach amino groups to the quinoline core scienceopen.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Johnphos | 5-Bromo-8-benzyloxyquinoline + Secondary aniline | C-N bond formation at the C5 position ias.ac.inresearchgate.net |

Intramolecular Cyclocondensation Pathways for Quinoline Core Formation

Classical methods for quinoline synthesis rely on the cyclocondensation of aniline derivatives with carbonyl compounds or their equivalents. These reactions are often named after their discoverers and remain relevant in modern synthesis.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). orientjchem.orgnih.gov For the target molecule, this would involve reacting 2-amino-4-cyclopropylbenzonitrile with a compound like acetaldehyde (B116499) or acetone, which would provide the remaining atoms for the pyridine ring. The reaction is typically catalyzed by an acid or a base. iipseries.org

Skraup Synthesis: The Skraup synthesis is a reaction between an aniline, glycerol, sulfuric acid, and an oxidizing agent (often the nitrobenzene (B124822) corresponding to the aniline used). iipseries.org Glycerol is dehydrated in situ by the strong acid to form acrolein, which then undergoes a 1,4-addition with the aniline. orientjchem.org Subsequent cyclization and oxidation yield the quinoline. Applying this to a cyclopropyl-substituted aniline could provide a route to the desired quinoline core.

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an arylamine with a β-diketone. nih.gov The resulting enamine intermediate is then cyclized by heating in strong acid to form the quinoline ring.

These intramolecular pathways are robust methods for forming the fundamental quinoline core from appropriately substituted aniline precursors.

Introduction and Functionalization of the Cyclopropyl Moiety

The cyclopropyl group is a key feature of the target molecule and is found in numerous bioactive compounds, including several quinolone antibiotics. wikipedia.org Its introduction can be achieved either by starting with a cyclopropyl-containing precursor or by forming the ring on a quinoline intermediate.

Cyclopropanation Methodologies and Their Application to Quinoline Intermediates

Several methods exist for forming a cyclopropane (B1198618) ring. wikipedia.org

Simmons-Smith Reaction: This reaction involves the use of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert an alkene into a cyclopropane. wikipedia.org To apply this to the synthesis of this compound, one would need a precursor such as 5-vinylquinoline-8-carbonitrile. The Simmons-Smith reagent would then react with the vinyl group to form the cyclopropyl ring.

Transition Metal-Catalyzed Cyclopropanation: Catalysts based on copper, rhodium, or palladium can decompose diazo compounds (e.g., diazomethane (B1218177) or ethyl diazoacetate) to generate metal carbenes. These reactive intermediates can then add to an alkene to form a cyclopropane. A rhodium(II)-catalyzed reaction of indoles with halodiazoacetates has been shown to produce quinoline structures through a proposed cyclopropanation-ring expansion sequence. doaj.orgresearchgate.net

Palladium-Catalyzed C-H Functionalization: In some advanced strategies, palladium catalysts can mediate the functionalization of a C-H bond within a cyclopropane ring to form new C-C bonds, leading to the synthesis of quinoline derivatives. rsc.org

An alternative and often more straightforward approach is to use a building block that already contains the cyclopropyl group. For example, 5-bromoquinoline-8-carbonitrile could undergo a Suzuki coupling with cyclopropylboronic acid to directly install the cyclopropyl moiety.

| Cyclopropanation Method | Reagent(s) | Substrate Type | Key Features |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Alkene (e.g., 5-vinylquinoline) | Stereospecific syn-addition; tolerant of many functional groups. wikipedia.org |

| Catalytic Decomposition of Diazo Compounds | Diazoalkane, Rh(II) or Cu(I) catalyst | Alkene | Can be highly stereoselective with appropriate chiral catalysts. |

| Suzuki Coupling | Cyclopropylboronic acid, Pd catalyst, base | Aryl Halide (e.g., 5-bromoquinoline) | A reliable cross-coupling method for direct installation of the cyclopropyl group. |

| Intramolecular Cyclization | 1,3-dihaloalkane, strong base | Wurtz coupling type reaction | Forms the cyclopropane ring from an acyclic precursor. wikipedia.org |

Stereoselective Control in Cyclopropyl Ring Formation

When the cyclopropane ring is substituted, stereoisomers can exist. Controlling the stereochemistry of the ring formation is a significant challenge in modern organic synthesis. researchgate.net

For the target molecule, this compound, the cyclopropyl ring itself is unsubstituted, so stereoisomerism is not an issue at this position unless the ring is formed from a chiral precursor or in a chiral environment that leads to diastereomers. However, in the synthesis of more complex derivatives, stereocontrol is crucial.

Methods to achieve stereoselective cyclopropanation include:

Chiral Catalysts: The use of transition metal catalysts bearing chiral ligands for the decomposition of diazo compounds can induce high levels of enantioselectivity in the cyclopropanation of alkenes.

Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene substrate can direct the cyclopropanating reagent to one face of the double bond, leading to a diastereoselective reaction.

Chiral Reagents: The use of chiral sulfur ylides has been shown to enable the direct and stereoselective dearomative cyclopropanation of activated N-heteroarenes like quinolines, yielding optically enriched cyclopropane-fused products. rsc.org

Recent advances have focused on developing modular and highly stereoselective methods, such as photoreductive approaches, to synthesize chiral cis-cyclopropanes from simple olefins. acs.org These cutting-edge techniques provide powerful tools for constructing complex, three-dimensional molecules with precise control over their stereochemistry. nih.gov

Nitrile Group Introduction and Transformation Strategies

The introduction of a nitrile (cyano) group onto the quinoline core is a pivotal step in the synthesis of this compound. The cyano group is a versatile functional handle that can be transformed into other functionalities, such as amines or carbonyls, and can participate in cycloaddition reactions. researchgate.net Strategies for its installation can be broadly categorized into direct cyanation of a C-H bond and the conversion of a pre-existing functional group.

Direct C-H cyanation is an atom-economical approach that avoids the need for pre-functionalized substrates. researchgate.net These methods typically involve the use of a transition metal catalyst to activate a specific C-H bond on the quinoline ring, followed by reaction with a cyanide source.

One notable method is the direct oxidative C–H cyanation of quinolines using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and molecular oxygen as the terminal oxidant. rsc.org This reaction can be catalyzed by vanadium-containing heteropoly acids, which have been shown to preferentially functionalize the 4-position of the quinoline ring. rsc.org While this specific regioselectivity may not directly yield the 8-carbonitrile, the underlying principle of catalyzed direct C-H cyanation is a powerful strategy.

Key features of direct cyanation techniques include:

Atom Economy: Direct use of C-H bonds avoids waste from pre-functionalization steps. researchgate.net

Reagent Choice: A variety of cyanide sources can be employed, including less toxic options compared to traditional metal cyanides. rsc.orgnih.gov

Catalysis: Transition metals like copper and vanadium are often used to facilitate the reaction under milder conditions. rsc.orgrsc.org

The table below summarizes representative conditions for direct cyanation reactions applicable to aromatic systems.

| Catalyst System | Cyanide Source | Oxidant | Key Features |

| Vanadium-containing heteropoly acids | Trimethylsilyl cyanide (TMSCN) | Molecular Oxygen (O2) | Regioselective for the 4-position in quinolines. rsc.org |

| Copper(II) acetate (B1210297) (Cu(OAc)2) | 2-amino-2-methyl-propanenitrile (AMBN) | Air | Utilizes a less toxic cyanation reagent. rsc.orgnih.gov |

A more traditional and widely applicable approach is the conversion of an existing functional group at the 8-position of the quinoline ring into a nitrile. This two-step process (functionalization followed by conversion) often provides more reliable control over regioselectivity.

Common precursor functional groups include:

Halogens (Br, I): The Rosenmund-von Braun reaction, which involves the displacement of an aryl halide with a copper(I) cyanide salt, is a classic method for introducing a nitrile group.

Triflates (OTf): Aryl triflates, easily prepared from phenols, can undergo palladium- or nickel-catalyzed cyanation using sources like zinc(II) cyanide. tandfonline.com This method is often milder and more functional-group tolerant than the classic Rosenmund-von Braun reaction. tandfonline.com

Amines (NH2): The Sandmeyer reaction provides a pathway from an amino group to a nitrile. The amine is first converted to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding carbonitrile.

These interconversions are summarized in the table below.

| Precursor Group | Reaction Name/Type | Typical Reagents |

| Aryl Halide (-Br, -I) | Rosenmund-von Braun | Copper(I) cyanide (CuCN) |

| Aryl Triflate (-OTf) | Pd or Ni-catalyzed Cyanation | Zinc(II) cyanide (Zn(CN)2), Pd(PPh3)4 or Ni(0) catalyst. tandfonline.com |

| Amino Group (-NH2) | Sandmeyer Reaction | 1. NaNO2, HCl; 2. CuCN |

Late-Stage Functionalization Approaches on this compound Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for rapidly generating a library of analogues from a common, complex core structure. acs.org For a scaffold like this compound, LSF allows for the exploration of structure-activity relationships by modifying the periphery of the molecule while keeping the core intact.

Transition metal-catalyzed C-H activation has become a premier tool for the late-stage functionalization of complex molecules. nih.govacs.orgrsc.org This approach allows for the direct conversion of inert C-H bonds into new C-C, C-N, or C-O bonds, offering a streamlined path to novel derivatives. nih.govorganic-chemistry.org On the this compound scaffold, C-H activation can potentially occur on the quinoline ring or the cyclopropyl group.

Quinoline Ring Functionalization: The quinoline ring possesses several C-H bonds that can be targeted. The inherent electronics of the ring and the directing capability of the nitrogen atom can influence the regioselectivity of these reactions. nih.gov By selecting appropriate catalysts and directing groups, it is possible to functionalize specific positions, expanding the chemical space around the quinoline core. researchgate.netrsc.org

Cyclopropane Ring Functionalization: The C-H bonds on the cyclopropyl ring can also be targets for functionalization. Palladium-catalyzed enantioselective C-H activation of cyclopropanes has been demonstrated, providing a route to chiral, substituted cyclopropane derivatives. rsc.orgnih.gov A recent "molecular editing" technique utilizing a palladium catalyst and a specialized ligand has enabled C-H activation across saturated carbocycles, a feat that was previously impossible. scripps.edu This opens up unprecedented avenues for modifying the cyclopropyl moiety in a late-stage fashion. scripps.edu

| C-H Activation Strategy | Catalyst/System | Potential Outcome on Scaffold |

| Quinoline C(sp²)-H Arylation | Palladium (Pd), Rhodium (Rh), or Iridium (Ir) catalysts | Introduction of aryl or heteroaryl groups at various positions. nih.gov |

| Cyclopropane C(sp³)-H Arylation | Pd(II) with mono-N-protected amino acid ligands | Enantioselective introduction of aryl, vinyl, or alkyl groups. nih.gov |

| Transannular C-H Activation | Palladium catalyst with specialized ligand | Functionalization of C-H bonds on the cyclopropyl ring. scripps.edu |

Orthogonal coupling reactions allow for the selective modification of one functional group in the presence of others. If the this compound scaffold were further elaborated to include a handle such as a halogen or a boronic ester, a wide range of cross-coupling reactions could be employed.

For instance, a bromo-substituted derivative could undergo:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond, introducing aryl or vinyl substituents. researchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkynyl group. nih.govnih.gov

The modular nature of these reactions is highly advantageous for building complex molecular architectures. nih.govnih.gov The ability to perform Suzuki-Miyaura and Sonogashira couplings orthogonally on a single molecule bearing different handles (e.g., a bromide and a protected alkyne) showcases the power of this approach for creating diverse chemical libraries from a universal building block. nih.gov

Optimization of Synthetic Routes for Research Scale and Efficiency

Transitioning a synthetic sequence from a theoretical concept to a practical laboratory procedure requires careful optimization of reaction conditions. For the synthesis of quinoline derivatives, several strategies have been developed to improve efficiency, reduce waste, and increase yields. mdpi.com

One-Pot Reactions: Combining multiple reaction steps into a single operation without isolating intermediates can significantly save time and resources. Many modern quinoline syntheses, such as modified Friedländer or Povarov reactions, are designed as one-pot procedures. mdpi.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating. nih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives. nih.gov

Catalyst Efficiency: The development of highly active and reusable catalysts is key to optimizing synthetic routes. This includes the use of solid acid catalysts, ligand-free cobalt catalysts, or iron(II) phthalocyanine (B1677752) in photo-thermo-mechanochemical approaches, all of which aim to provide efficient and cost-effective synthesis of the quinoline core. mdpi.com

The table below highlights several modern, optimized synthetic methods for quinoline construction.

| Method | Catalyst | Key Features |

| Friedländer Synthesis | Nafion NR50 (solid acid) | Microwave conditions, environmentally friendly. mdpi.com |

| Oxidative Annulation | Iron(II) phthalocyanine | Solvent-free photo-thermo-mechanochemical approach. mdpi.com |

| Povarov Reaction | Amberlyst-15 (reusable) | Eco-friendly, room temperature, good yields. tandfonline.com |

| Ligand-Free Cyclization | Cobalt(III) | High yields and broad functional group tolerance. mdpi.com |

By implementing these strategies, the synthesis of this compound and its derivatives can be made more efficient and practical for research-scale production, facilitating further investigation into their chemical and biological properties. researchgate.net

Catalyst and Reagent Selection

The construction of the this compound core can be approached through several convergent synthetic routes, with the Friedländer annulation being a particularly promising strategy. This method involves the condensation of an appropriately substituted 2-aminobenzonitrile (B23959) with a cyclopropyl-containing carbonyl compound.

Primary Synthetic Route: Modified Friedländer Synthesis

A plausible pathway commences with a 2-amino-3-halobenzonitrile as a key building block. The synthesis would proceed as follows:

Palladium-Catalyzed Cyclopropanation: The initial step involves the introduction of the cyclopropyl group at the 5-position of the quinoline precursor. This can be achieved via a Suzuki-Miyaura or a Buchwald-Hartwig amination-type cross-coupling reaction. For a Suzuki-Miyaura coupling, a 2-amino-3-bromo-5-halobenzonitrile could be reacted with cyclopropylboronic acid in the presence of a palladium catalyst.

Friedländer Annulation: The resulting 2-amino-5-cyclopropylbenzonitrile (B7810228) would then undergo a Friedländer condensation with a suitable three-carbon carbonyl component, such as acrolein or a protected equivalent, to form the quinoline ring.

Catalyst and Reagent Considerations:

Palladium Catalysts: For the cyclopropanation step, palladium(0) complexes are the catalysts of choice. Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. The selection of the ligand is crucial for catalytic efficiency. Bulky, electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or adamantyl-based ligands often provide excellent results in cross-coupling reactions.

Bases: An inorganic base is required to facilitate the transmetalation step in the Suzuki-Miyaura coupling. Potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are frequently used.

Friedländer Catalysts: The Friedländer synthesis can be catalyzed by either acids or bases. jk-sci.comorganicreactions.orgwikipedia.orgorganic-chemistry.org Lewis acids such as zinc chloride (ZnCl₂) or Brønsted acids like p-toluenesulfonic acid (PTSA) are effective. wikipedia.org Base-catalyzed conditions often employ potassium hydroxide (B78521) (KOH) or sodium ethoxide (NaOEt).

A summary of potential catalysts and reagents for the key synthetic steps is presented in the table below.

| Reaction Step | Catalyst/Reagent | Function | Typical Loading/Equivalents |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Palladium catalyst and ligand | 1-5 mol% / 2-10 mol% |

| Cyclopropylboronic acid | Cyclopropyl source | 1.2-2.0 equiv. | |

| K₃PO₄ | Base | 2.0-3.0 equiv. | |

| Friedländer Annulation | p-Toluenesulfonic acid (PTSA) | Acid catalyst | 10-20 mol% |

| Acrolein diethyl acetal | Three-carbon carbonyl source | 1.1-1.5 equiv. |

Solvent and Reaction Condition Optimization

The optimization of solvents and reaction conditions is paramount for achieving high yields and purity of this compound.

Solvent Selection:

Cross-Coupling: The choice of solvent for the Suzuki-Miyaura coupling significantly impacts the reaction rate and yield. A mixture of a polar aprotic solvent, such as dioxane or tetrahydrofuran (B95107) (THF), with water is often optimal to ensure the solubility of both the organic and inorganic reagents.

Friedländer Annulation: The Friedländer reaction is typically conducted in a high-boiling point solvent to facilitate the dehydration and cyclization steps. Toluene, xylene, or dimethylformamide (DMF) are common choices. For acid-catalyzed reactions, glacial acetic acid can also serve as both the solvent and the catalyst.

Reaction Condition Optimization:

Temperature: The palladium-catalyzed cyclopropanation is generally performed at elevated temperatures, typically ranging from 80 to 110 °C, to ensure a reasonable reaction rate. The Friedländer annulation also requires heating, often to the reflux temperature of the chosen solvent, to drive the reaction to completion.

Reaction Time: The progress of both reactions should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

The following table outlines a set of optimized reaction conditions for the proposed synthetic route.

| Reaction Step | Solvent System | Temperature (°C) | Typical Reaction Time (h) |

| Suzuki-Miyaura Coupling | 1,4-Dioxane / Water (4:1) | 100 | 12-24 |

| Friedländer Annulation | Toluene | 110 (reflux) | 4-8 |

Yield and Purity Enhancement Techniques

Maximizing the yield and ensuring the high purity of the final product are critical aspects of the synthetic process. Several techniques can be employed to achieve these goals.

Yield Enhancement:

Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Therefore, conducting the Suzuki-Miyaura coupling under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst degradation and side reactions.

Slow Addition of Reagents: In the Friedländer synthesis, the slow, portion-wise addition of the carbonyl component can help to control the reaction exotherm and minimize the formation of polymeric byproducts.

Purity Enhancement:

Work-up Procedures: After the completion of each reaction, a standard aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine.

Chromatographic Purification: The most effective method for obtaining highly pure this compound is column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, will effectively separate the desired product from any remaining starting materials or byproducts.

Recrystallization: For the final product, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an excellent final purification step to obtain a crystalline solid with high purity.

The table below summarizes the recommended purification techniques for each stage of the synthesis.

| Synthetic Stage | Purification Method | Typical Eluent/Solvent System | Expected Purity |

| Post-Suzuki-Miyaura Coupling | Silica Gel Column Chromatography | Hexane / Ethyl Acetate (gradient) | >95% |

| Final Product | Silica Gel Column Chromatography followed by Recrystallization | Hexane / Ethyl Acetate (gradient) for chromatography; Ethanol / Water for recrystallization | >99% |

By employing a systematic approach that combines a well-designed synthetic route with careful selection of catalysts and reagents, optimization of reaction conditions, and rigorous purification techniques, this compound can be synthesized in high yield and purity, making it accessible for further investigation in various scientific disciplines.

Chemical Reactivity and Derivatization Studies of 5 Cyclopropylquinoline 8 Carbonitrile

Reactivity of the Quinoline (B57606) Heterocyclic Core

The quinoline ring system is a fused heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring. ecorfan.org This fusion results in a complex electronic landscape where the pyridine ring is generally more susceptible to nucleophilic attack and the benzene ring is more prone to electrophilic substitution. The presence of the cyclopropyl (B3062369) and nitrile groups on the benzene portion of the quinoline scaffold further modulates this reactivity.

Electrophilic aromatic substitution (EAS) reactions on quinoline typically occur on the benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. masterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the existing substituents. In 5-Cyclopropylquinoline-8-carbonitrile, the cyclopropyl group at the 5-position is an activating, ortho-, para-directing group due to its ability to stabilize the intermediate arenium ion through sigma bond donation. Conversely, the nitrile group at the 8-position is a deactivating, meta-directing group.

The directing effects of these two substituents are reinforcing, favoring electrophilic attack at the 6-position and 7-position. However, steric hindrance from the adjacent cyclopropyl group may slightly disfavor substitution at the 6-position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Cyclopropyl-6-nitroquinoline-8-carbonitrile |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-cyclopropylquinoline-8-carbonitrile |

| Sulfonation | SO₃, H₂SO₄ | 5-Cyclopropyl-8-cyanoquinoline-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-5-cyclopropylquinoline-8-carbonitrile |

Note: The precise product distribution would need to be determined empirically, as it can be influenced by reaction conditions.

Nucleophilic aromatic substitution (SNAr) on the quinoline core is generally difficult and requires harsh conditions unless the ring is activated by strongly electron-withdrawing groups. youtube.com In this compound, the nitrile group provides some activation, but typically SNAr reactions on the carbocyclic ring are rare.

However, the pyridine ring of the quinoline system is inherently more electron-deficient and can undergo nucleophilic attack, particularly at the 2- and 4-positions. If a suitable leaving group were present at one of these positions, a variety of nucleophiles, such as alkoxides, amines, and thiolates, could displace it.

The quinoline ring can undergo both oxidation and reduction, with the outcome depending on the specific reagents and conditions employed.

Oxidation: Quinoline is relatively resistant to oxidation, but strong oxidizing agents like potassium permanganate (B83412) can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). The presence of the deactivating nitrile group may make the benzene ring even more resistant to cleavage.

Reduction: The pyridine ring of the quinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel typically leads to the selective reduction of the nitrogen-containing ring to give 1,2,3,4-tetrahydroquinoline (B108954) derivatives. Stronger reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction), can lead to reduction of the carbocyclic ring.

Transformations Involving the Cyclopropyl Ring

The cyclopropyl group is a three-membered carbocycle with significant ring strain, which imparts unique reactivity. wikipedia.org Reactions involving this moiety can either lead to the opening of the ring or its retention with further functionalization.

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, and transition-metal-catalyzed reactions. nih.gov These reactions typically proceed through cleavage of a C-C bond to relieve the strain.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl group can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the electronic nature of the quinoline ring.

Transition-Metal-Catalyzed Ring Opening: A variety of transition metals, including palladium, rhodium, and nickel, can catalyze the ring opening of cyclopropanes. wikipedia.org These reactions often proceed via an oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations, such as insertion reactions or reductive elimination, to generate a variety of products.

While prone to ring-opening, the cyclopropyl group can also be retained and functionalized in a number of reactions. These transformations take advantage of the unique electronic properties of the cyclopropyl ring without disrupting its three-membered structure.

Table 2: Potential Derivatization Reactions Retaining the Cyclopropyl Moiety

| Reaction Type | Description |

| Cyclopropanation | Further cyclopropanation of the quinoline ring is unlikely due to its aromatic nature. |

| Radical Reactions | The C-H bonds of the cyclopropyl group can undergo radical substitution. |

| Functionalization of the Quinoline Core | Reactions on the quinoline ring that do not affect the cyclopropyl group. |

Reactivity and Functional Group Interconversions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is a key site for chemical modification. Its inherent polarity, with an electrophilic carbon atom, makes it susceptible to attack by various nucleophiles.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions.

Hydrolysis to Carboxamides: Partial hydrolysis of the nitrile group under controlled acidic or basic conditions is expected to yield 5-cyclopropylquinoline-8-carboxamide. This reaction typically involves the nucleophilic attack of water on the protonated nitrile (acid-catalyzed) or direct attack of hydroxide (B78521) ions (base-catalyzed), followed by tautomerization of the resulting imidic acid intermediate. While specific conditions for this compound have not been reported, typical methods for nitrile hydration could be employed.

Table 1: Plausible Conditions for the Hydrolysis of this compound to its Amide

| Reagents | Solvent | Temperature | Expected Product |

| Concentrated H₂SO₄ | Water | Moderate | 5-Cyclopropylquinoline-8-carboxamide |

| NaOH or KOH | Aqueous Ethanol | Reflux | 5-Cyclopropylquinoline-8-carboxamide |

Hydrolysis to Carboxylic Acids: More vigorous acidic or basic hydrolysis would lead to the complete conversion of the nitrile to 5-cyclopropylquinoline-8-carboxylic acid. This proceeds through the initial formation of the amide, which is then further hydrolyzed.

Reduction to Amines

The reduction of the nitrile group offers a direct route to primary amines, which are valuable building blocks in organic synthesis. The expected product from the reduction of this compound is 5-cyclopropyl-8-(aminomethyl)quinoline.

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for converting nitriles to primary amines.

Table 2: Potential Methods for the Reduction of this compound

| Reagents | Solvent | Conditions | Expected Product |

| H₂, Pd/C or PtO₂ | Ethanol or Methanol | Elevated pressure and temperature | 5-Cyclopropyl-8-(aminomethyl)quinoline |

| LiAlH₄ | Diethyl ether or THF | 0 °C to reflux | 5-Cyclopropyl-8-(aminomethyl)quinoline |

| NaBH₄, CoCl₂ | Methanol | Room temperature | 5-Cyclopropyl-8-(aminomethyl)quinoline |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, is a highly efficient method for the synthesis of 5-substituted tetrazoles. The reaction of this compound with an azide (B81097) source, such as sodium azide, would be expected to produce 5-cyclopropyl-8-(1H-tetrazol-5-yl)quinoline. Tetrazoles are important in medicinal chemistry as bioisosteres of carboxylic acids.

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. While no specific MCRs involving this compound have been described, its functional groups suggest its potential as a component in such reactions.

For instance, isocyanide-based MCRs like the Ugi and Passerini reactions are prominent examples. In a hypothetical Ugi four-component reaction, if the nitrile group of this compound were to be reduced to the corresponding amine in situ or used as a pre-synthesized starting material, it could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate complex α-acetamido carboxamide derivatives.

Similarly, while the nitrile itself is not a direct participant in the classic Passerini reaction, derivatives of this compound, such as the corresponding aldehyde or carboxylic acid formed from nitrile hydrolysis, could be valuable substrates in this three-component reaction to produce α-acyloxy carboxamides.

The exploration of such multi-component reactions starting from this compound or its simple derivatives could open up avenues to novel and structurally diverse chemical libraries for various applications, including drug discovery.

Computational and Theoretical Investigations of 5 Cyclopropylquinoline 8 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and energetic characteristics of a molecule. nih.gov These methods provide fundamental insights that are difficult to obtain through experimental means alone. aps.org

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. aps.orgmdpi.com DFT studies are instrumental in understanding the distribution of electrons within 5-Cyclopropylquinoline-8-carbonitrile, which in turn dictates its stability, reactivity, and spectroscopic properties. nih.govresearchgate.net

Research on related quinoline (B57606) derivatives demonstrates that DFT calculations, often using functionals like B3LYP, can effectively predict molecular geometries and electronic parameters. researchgate.netnih.gov Key aspects of the electronic structure that are investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

Furthermore, DFT is used to calculate various reactivity descriptors. Fukui functions, for example, are employed to identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This information is crucial for predicting how this compound might interact with other molecules or biological macromolecules.

Table 1: Representative Electronic Properties Calculated via DFT for Quinoline-Based Compounds Note: This table presents typical data obtained for related quinoline derivatives to illustrate the outputs of DFT studies, as specific values for this compound are not publicly available.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule |

Conformational Analysis and Energetic Landscapes

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy associated with each conformation. For this compound, this involves studying the rotation around the single bond connecting the cyclopropyl (B3062369) group to the quinoline ring. While the quinoline core is largely planar, the cyclopropyl substituent can adopt different orientations relative to it.

Molecular Orbital Analysis and Electrostatic Potential Maps

Molecular Orbital (MO) analysis, particularly of the frontier orbitals (HOMO and LUMO), provides a detailed picture of the regions within the molecule that are involved in chemical reactions. researchgate.net The distribution of the HOMO indicates the areas most likely to donate electrons (nucleophilic sites), while the LUMO distribution highlights regions that can accept electrons (electrophilic sites).

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule. These maps are invaluable for predicting intermolecular interactions. nih.gov The MEP map of this compound would show:

Electron-rich regions (negative potential): Typically colored red, these areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. The nitrogen atom of the quinoline ring and the nitrile group are expected to be in this category.

Electron-poor regions (positive potential): Usually colored blue, these regions are prone to nucleophilic attack and can act as hydrogen bond donors.

Neutral regions (zero potential): Often colored green, these areas are typically associated with nonpolar, hydrophobic characteristics, such as the cyclopropyl and aromatic portions of the molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how the molecule interacts with its environment, particularly with biological targets like proteins.

Ligand-Target Interaction Analysis via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. jbcpm.comsemanticscholar.org This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a docking score in kcal/mol. A more negative score typically indicates a stronger, more favorable interaction. Studies on various quinoline derivatives have shown their potential to bind to a range of biological targets, including enzymes and receptors. nih.govnih.gov The analysis of the docked pose reveals specific interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity, often involving the quinoline nitrogen or nitrile group. nih.gov

Hydrophobic interactions: Involving the aromatic quinoline ring and the cyclopropyl group with nonpolar residues in the protein's binding pocket. nih.gov

Pi-pi stacking: Interactions between the aromatic quinoline system and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Illustrative Molecular Docking Results for Quinoline Derivatives against a Hypothetical Protein Target Note: This table is a representation of typical docking analysis results for quinoline compounds to demonstrate the type of data generated.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Compound A (Reference) | -9.5 | LYS 101, TRP 229, VAL 106 | Hydrogen Bond, Hydrophobic |

| This compound (Hypothetical) | -10.2 | LYS 101, TRP 229, PHE 227 | Hydrogen Bond, Hydrophobic, Pi-pi Stacking |

| Compound B (Analogue) | -8.9 | VAL 106, ILE 181 | Hydrophobic |

Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability and conformational changes of the complex. nih.govmdpi.com

Starting from the best-docked pose, an MD simulation can be run for several nanoseconds to assess the stability of the predicted interactions. nih.gov This process helps to:

Validate docking results: If the key interactions observed in docking are maintained throughout the simulation, it increases confidence in the predicted binding mode.

Identify stable binding modes: The simulation can reveal whether the ligand remains in its initial pose or shifts to a more stable orientation within the binding pocket.

Analyze the role of water molecules: MD simulations can explicitly model the role of water molecules in mediating ligand-protein interactions.

Calculate binding free energies: Advanced MD techniques can provide a more accurate estimation of the binding affinity than docking scores alone.

By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the structural basis for the ligand's activity and the key residues that are critical for its binding. nih.gov

Free Energy Perturbation Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used in drug discovery and molecular modeling to calculate the relative binding free energy between two ligands that bind to a common receptor. cresset-group.com This technique is grounded in statistical mechanics and involves the "alchemical" transformation of one molecule into another through a series of non-physical intermediate steps, known as lambda (λ) windows. cresset-group.com By simulating these transformations both in the solvated state and within the protein's binding pocket, the difference in the free energy of binding (ΔΔG) can be determined with high accuracy. cresset-group.com

For this compound, an FEP calculation could be used to assess how modifications to its structure affect its binding affinity to a hypothetical protein target. For instance, one could calculate the change in binding free energy if the cyclopropyl group were to be replaced by a methyl group.

The FEP calculation process involves several key steps:

System Setup : A high-resolution crystal structure of the protein-ligand complex is required. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. cresset-group.com

Alchemical Transformation : A perturbation map is created, defining the pathway to mutate this compound into the target analog. This is done by gradually changing the force field parameters of the atoms involved in the transformation. cresset-group.com

Molecular Dynamics (MD) Simulations : Extensive MD simulations are run for each lambda window. These simulations allow the system to sample various conformations and achieve equilibrium. drugdesigndata.org

Free Energy Analysis : The free energy difference for each window is calculated and then summed to obtain the total relative binding free energy (ΔΔG). nih.gov

A hypothetical FEP study comparing this compound (Ligand A) with a closely related analog (e.g., 5-methylquinoline-8-carbonitrile, Ligand B) would yield data similar to that presented in the table below. A negative ΔΔG value would suggest that the modification improves binding affinity.

| Perturbation | ΔG (Ligand in Water, kcal/mol) | ΔG (Ligand in Protein, kcal/mol) | ΔΔG (Relative Binding Free Energy, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Cyclopropyl → Methyl | +1.5 | -0.5 | -2.0 | Improved Affinity |

| Nitrile → Amide | -2.2 | -1.0 | +1.2 | Reduced Affinity |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Methodologies

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models are mathematical equations that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netpensoft.net

The fundamental principle is that the properties and biological activity of a chemical are determined by its molecular structure. By quantifying structural features through molecular descriptors, it becomes possible to build predictive models. researchgate.net For this compound, a wide array of descriptors can be calculated, falling into several categories:

1D Descriptors : Molecular weight, atom counts.

2D Descriptors : Topological indices, molecular connectivity, shape indices.

3D Descriptors : Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies). dergipark.org.tr

These methodologies are crucial in the early stages of drug discovery for screening large databases of compounds and prioritizing candidates for synthesis and testing. researchgate.net

To develop a QSAR model for a series of quinoline derivatives, including this compound, a dataset of compounds with experimentally determined biological activities against a specific target is required. The process involves selecting relevant molecular descriptors and using statistical methods—such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms—to build a correlative model. nih.gov

A hypothetical dataset for developing a QSAR model for anti-proliferative activity might look as follows:

| Compound | LogP (Lipophilicity) | Molecular Volume (ų) | Dipole Moment (Debye) | Experimental log(IC50) |

|---|---|---|---|---|

| This compound | 3.1 | 195.2 | 4.5 | -6.8 |

| 5-Ethylquinoline-8-carbonitrile | 2.9 | 188.5 | 4.6 | -6.5 |

| Quinoline-8-carbonitrile | 2.2 | 155.7 | 4.9 | -5.9 |

| 5-Cyclopropyl-8-methylquinoline | 3.5 | 190.1 | 1.8 | -5.2 |

From such data, a QSAR equation could be derived, for example: log(IC50) = -2.54 - (0.85 * LogP) + (0.01 * Molecular Volume) - (0.22 * Dipole Moment)

This model could then be used to predict the activity of new, unsynthesized quinoline derivatives.

The concept of "chemical space" encompasses all possible molecules and their properties. unibe.ch Machine learning (ML) and deep learning are increasingly used to navigate this vast space to accelerate materials and drug discovery. researchgate.netrsc.org These models can learn complex, non-linear relationships between molecular structure and properties from large datasets. researchgate.net

In the context of this compound, ML models can be applied in several ways:

Generative Models : Trained on large databases of known molecules (like ChEMBL), deep learning models such as recurrent neural networks (RNNs) or generative adversarial networks (GANs) can generate novel molecular structures. Starting with the 5-cyclopropylquinoline (B13713692) scaffold, these models could suggest new derivatives with a high probability of possessing desired biological activities. unibe.ch

Active Learning : This is an iterative process where an ML model suggests a small batch of compounds for experimental testing. chemrxiv.org The results are then used to retrain and improve the model, which then suggests the next batch. chemrxiv.org This approach efficiently explores the chemical space around a lead compound like this compound to rapidly optimize its properties. chemrxiv.org

Prediction of Reaction Mechanisms and Transition State Geometries

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. researchgate.net By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of reactants, intermediates, transition states (TS), and products. researchgate.net

The synthesis of substituted quinolines can often be achieved through methods like the Combes, Doebner-von Miller, or Friedländer synthesis. nih.govwikipedia.org A plausible route to this compound could involve a variation of these classic reactions. DFT calculations could be used to investigate the mechanism, for instance, by modeling the key acid-catalyzed cyclization and dehydration steps. wikipedia.org The rate-determining step of the reaction corresponds to the transition state with the highest energy barrier. wikipedia.org

A hypothetical energy profile for a key step in the synthesis of this compound is presented below. The data illustrates how computational chemistry can quantify the energetics of a reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Initial association of reactants | 0.0 |

| TS1 | Transition state for cyclization | +18.5 |

| Intermediate | Cyclized intermediate product | -5.2 |

| TS2 | Transition state for dehydration | +12.3 |

| Product | Final quinoline product | -25.0 |

Theoretical Spectroscopic Parameter Prediction

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. d-nb.info DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when compared with experimental spectra, can confirm the proposed structure of this compound. nmrdb.org

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Quinoline H (positions 2, 3, 4, 6, 7) | 7.5 - 9.0 | 120 - 150 |

| Cyclopropyl CH | 2.0 - 2.5 | 15 - 25 |

| Cyclopropyl CH₂ | 0.8 - 1.5 | 5 - 15 |

| Quaternary C (positions 5, 8, etc.) | - | 110 - 155 |

| Nitrile C | - | 115 - 120 |

Vibrational Frequencies : Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. mdpi.com DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks observed in experimental spectra. nih.gov These calculations help in the assignment of specific vibrational modes (e.g., C≡N stretch, C-H stretch, aromatic ring modes) to the observed spectral bands. researchgate.netresearchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 |

| Aliphatic C-H Stretch (Cyclopropyl) | 2990 - 3020 | 2980 - 3010 |

| Nitrile (C≡N) Stretch | 2235 | 2220 - 2260 |

| Aromatic C=C/C=N Stretch | 1500 - 1620 | 1450 - 1650 |

| C-C Stretch (Cyclopropyl ring) | 1020 - 1050 | 1000 - 1060 |

Target Identification and Validation Methodologies for Quinoline-Based Compounds

Identifying the specific molecular targets of quinoline-based compounds is a critical step in drug discovery and development. This process involves a variety of methodologies aimed at elucidating the proteins or pathways with which these compounds interact to exert their biological effects.

Phenotypic Screening Approaches

Phenotypic screening is a powerful strategy for discovering new drugs by evaluating the effects of compounds on cellular or organismal phenotypes without prior knowledge of the drug's target. nih.gov For quinoline derivatives, this approach has been instrumental in identifying their potential as anticancer, antibacterial, and antifungal agents.

In a typical phenotypic screen, a library of quinoline analogs would be tested against various cancer cell lines to identify compounds that inhibit cell growth or induce apoptosis. For example, a study on novel quinoline-chalcone hybrids revealed that certain derivatives exhibited significant anticancer activity against colon cancer cell lines, with IC₅₀ values as low as 2.5 µM. rsc.org Similarly, in the context of infectious diseases, quinoline derivatives have been screened against a panel of Gram-positive and Gram-negative bacteria to identify compounds with potent antibacterial activity. nih.govnih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these screens, with some quinoline derivatives showing excellent MIC values ranging from 3.12 to 50 µg/mL against various bacterial strains. nih.gov

Once a compound with a desired phenotype is identified, subsequent studies are conducted to determine its mechanism of action. This can involve a range of techniques, including molecular docking and analysis of cellular pathways affected by the compound. For instance, molecular docking studies have suggested that certain antibacterial quinoline derivatives may target both bacterial LptA and Topoisomerase IV proteins. nih.gov

Target-Based Screening Strategies

In contrast to phenotypic screening, target-based screening involves testing compounds against a specific, predetermined molecular target that is believed to play a crucial role in a disease. This approach is often guided by an understanding of the disease's molecular basis.

For quinoline-based compounds, a variety of molecular targets have been investigated. These include enzymes such as kinases, topoisomerases, and DNA methyltransferases, as well as receptors like the c-Met receptor. rsc.orgnih.gov For example, a functional proteomics approach was used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs. nih.gov This was achieved by screening quinoline compounds against the purine binding proteome, exploiting the structural similarities between quinolines and the purine ring of ATP. nih.gov

Molecular docking is a computational technique frequently employed in target-based screening to predict the binding affinity and interaction mode of small molecules with their target proteins. mdpi.comnih.gov This method has been used to design and identify quinoline derivatives as potential inhibitors of enzymes like HIV reverse transcriptase and peptide deformylase. nih.govnih.gov

Target validation is a crucial subsequent step to confirm that modulating the identified target with a compound leads to the desired therapeutic effect. nih.gov This can involve genetic methods to alter the function of the target or the use of chemical probes to assess the biological consequences of target engagement. nih.gov

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

Once a potential enzyme target for a quinoline-based compound has been identified, in vitro enzyme inhibition studies are conducted to characterize the compound's inhibitory activity and understand its mechanism of inhibition.

Determination of Inhibition Constants (e.g., Kᵢ, IC₅₀)

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org It is an important measure of an inhibitor's functional strength but can be influenced by experimental conditions like substrate concentration. sigmaaldrich.com

The Kᵢ, on the other hand, is the dissociation equilibrium constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor for the enzyme. edx.org A lower Kᵢ value indicates a higher affinity and more potent inhibition. The Cheng-Prusoff equation is often used to calculate the Kᵢ from the IC₅₀ value, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme. sigmaaldrich.com

Numerous studies have reported the IC₅₀ and Kᵢ values for various quinoline derivatives against their respective enzyme targets. For example, quinoline-linked benzothiazole hybrids have shown remarkable α-glucosidase inhibitory activity with IC₅₀ values ranging from 38.2 to 79.9 µM. nih.gov In another study, a quinoline-based compound exhibited a non-competitive inhibition of alkaline phosphatase with a Kᵢ value of 38.2 µM. nih.gov For tight-binding inhibitors, where the Kᵢ is at or below the enzyme concentration, the Morrison equation is used for accurate Kᵢ determination. researchgate.net

Table 1: Enzyme Inhibition Data for Selected Quinoline Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Quinoline-benzothiazole hybrid 8h | α-glucosidase | - | 38.2 | Non-competitive |

| Quinolinyl iminothiazoline 6g | Alkaline phosphatase | 0.337 | - | Non-competitive |

| Quinoline-based compound 11 | Human DNMT1 | ~2-4 | - | - |

| Quinoline-based compound 12 | C. difficile CamA | ~2 | - | - |

This table is interactive. You can sort the data by clicking on the column headers.

Mechanistic Enzyme Assays

Mechanistic enzyme assays are performed to elucidate how a quinoline-based inhibitor interacts with its target enzyme. These studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Lineweaver-Burk plots, which are graphical representations of enzyme kinetics, are commonly used to distinguish between these different modes of inhibition. embrapa.br For instance, kinetic studies of a potent quinoline-based α-glucosidase inhibitor revealed a non-competitive mechanism of inhibition. nih.gov Similarly, a study on quinolinyl-iminothiazolines as alkaline phosphatase inhibitors demonstrated non-competitive inhibition through kinetic analysis. nih.gov

Receptor Binding Assay Principles and Applications

Receptor binding assays are fundamental tools for characterizing the interaction between ligands, such as quinoline-based compounds, and their specific receptors. These assays are crucial for determining the affinity and specificity of a compound for its target receptor.

The basic principle of a receptor binding assay involves incubating a labeled ligand (often radiolabeled or fluorescently labeled) with a source of the receptor (e.g., cell membranes, purified receptor) and then measuring the amount of bound ligand. labome.com

Saturation assays are used to determine the receptor density (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of the labeled ligand. sigmaaldrich.com

Competition assays are performed to determine the affinity of an unlabeled compound for the receptor by measuring its ability to displace the binding of a labeled ligand. labome.com The IC₅₀ value obtained from a competition assay can be converted to a Kᵢ value.

Receptor binding assays have been widely applied in the study of quinoline derivatives. For example, these assays have been used to evaluate the binding of quinoline compounds to various G protein-coupled receptors (GPCRs) and other membrane-bound targets. nih.govlabome.com The data obtained from these assays, such as Kₔ and Kᵢ values, provide valuable information about the structure-activity relationships of these compounds and guide the optimization of their binding affinity and selectivity.

In-Depth Analysis of this compound Analogs: Biological Activity and Mechanistic Pathways

The exploration of novel therapeutic agents often centers on heterocyclic compounds, with the quinoline scaffold being a prominent structure in medicinal chemistry. Within this class, this compound and its analogs have garnered interest for their potential biological activities. This article delves into the research surrounding these compounds, focusing on their biological activity, mechanistic investigations, and the crucial structure-activity relationships that govern their function.

Applications and Advanced Research Contexts of 5 Cyclopropylquinoline 8 Carbonitrile

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The quinoline (B57606) scaffold is widely recognized as such, appearing in a multitude of natural alkaloids and synthetic therapeutic agents. Its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The specific substitutions on the quinoline core, such as the cyclopropyl (B3062369) group at the 5-position and the carbonitrile at the 8-position, are critical for modulating target specificity and potency.

Lead Compound Identification and Optimization Strategies

Lead identification and optimization are critical phases in drug discovery aimed at identifying and refining compounds with promising therapeutic activity and drug-like properties. The 5-Cyclopropylquinoline-8-carbonitrile scaffold is relevant in this context due to the strategic importance of its substituents.

The Cyclopropyl Group: This small, strained ring is a valuable functional group in medicinal chemistry. It can act as a "bioisostere" for other groups like vinyl or isopropyl, but its rigid, three-dimensional nature can lock the molecule into a specific conformation favorable for binding to a biological target. The cyclopropyl fragment often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases potency, and can improve membrane permeability.

The Quinoline Core: As a central scaffold, the quinoline ring system provides a rigid platform for orienting substituents in three-dimensional space to interact with target proteins. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in a binding pocket.

A key strategy in lead optimization involves the systematic modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. Research into quinoline derivatives as phosphodiesterase 5 (PDE5) inhibitors for potential Alzheimer's disease treatment highlights this process. In these studies, modifications at the C-8 position of the quinoline ring were explored to evaluate the influence of various substituents on PDE5 activity. This systematic approach of altering substituents at specific positions is a cornerstone of lead optimization.

Table 1: Example of Lead Optimization Data for Quinoline-Based PDE5 Inhibitors

| Compound ID | C-8 Substituent | PDE5 IC₅₀ (nM) |

| 7a | -Cyclopropyl | 0.35 |

| 7b | -Ethyl | 0.48 |

| 7c | -Propyl | 1.15 |

| 7d | -Isopropyl | 2.31 |

| 7e | -Vinyl | 3.24 |

| 7f | -Phenyl | 15.6 |

| Sildenafil | (Reference Drug) | 1.80 |

This interactive table is based on data from studies on quinoline derivatives, illustrating how substituent changes at a specific position (C-8) impact biological activity (IC₅₀), a key aspect of lead optimization.

Scaffold Hopping and Bioisosteric Replacement Research

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can serve the same function as a known active compound. This is often done to discover novel, patentable chemical series or to overcome issues with an existing scaffold, such as poor pharmacokinetics or toxicity. The quinoline core of this compound can be a subject of such research. For instance, a quinoline-based inhibitor could be "hopped" to a quinazoline or other bicyclic heteroaromatic scaffold while aiming to retain the key binding interactions.

Bioisosteric replacement is a related strategy where one functional group is replaced by another that retains similar physical and chemical properties, leading to comparable biological activity. The cyclopropyl group in this compound is a classic example of a bioisostere for an ethyl or vinyl group, offering similar size but with distinct conformational rigidity and metabolic stability. Similarly, the carbonitrile group can be considered a bioisostere for other polar, hydrogen-bond accepting groups.

Fragment-Based Drug Design Methodologies

Fragment-Based Drug Design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then grown, linked, or optimized to produce a higher-affinity lead compound. The quinoline moiety itself is a common fragment in FBDD libraries due to its planarity and ability to form key interactions.

The "tetrahydroquinoline" fragment, for example, is found in numerous biologically active natural products and synthetic drugs. rsc.org The modular nature of the this compound structure makes it amenable to FBDD approaches. One could envision screening a library containing the cyclopropyl-quinoline fragment or the quinoline-carbonitrile fragment to identify initial hits. Subsequent optimization could then involve linking these fragments or growing them to occupy adjacent pockets in the target's binding site. For instance, researchers have successfully used an isoquinoline template (a structural isomer of quinoline) to screen a library of fragments, which were then merged to create highly potent molecules. researchoutreach.org This highlights the power of using heteroaromatic scaffolds as templates in FBDD.

Contributions to Advanced Materials Science Research

Beyond medicine, the unique electronic and structural properties of quinoline derivatives make them attractive candidates for advanced materials. The combination of an aromatic system, a nitrogen heteroatom, and a polar nitrile group in this compound suggests potential applications in coordination chemistry and organic electronics.

Potential as Ligands in Coordination Chemistry

Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for a wide variety of metal ions. researchgate.netnih.gov Furthermore, the nitrogen atom of the 8-carbonitrile group can also act as a donor, potentially allowing the molecule to act as a bidentate ligand, binding a metal ion in a pincer-like fashion.

Quinoline-based ligands have been used to create coordination polymers and metal complexes with interesting magnetic, catalytic, and photoluminescent properties. nih.govmdpi.comnih.gov The specific electronic properties imparted by the cyclopropyl and nitrile groups could modulate the characteristics of the resulting metal complex. For example, the electron-withdrawing nature of the nitrile group can affect the electron density on the quinoline ring, thereby influencing the strength of the metal-ligand bond and the redox potential of the metal center.

Table 2: Potential Coordination Applications of Quinoline-Based Ligands

| Metal Ion | Potential Application of Complex | Rationale |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent Materials, Sensors | Quinoline can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then emits light at a characteristic wavelength. nih.gov |

| Copper (Cu²⁺) | Catalysis, Antimicrobial Materials | Copper complexes with nitrogen-containing ligands are known to have significant catalytic and biological activity. |

| Palladium (Pd²⁺), Platinum (Pt²⁺) | Homogeneous Catalysis | These metals are central to many catalytic cycles (e.g., cross-coupling reactions), and quinoline ligands can be used to tune their reactivity and stability. |

| Iron (Fe²⁺/Fe³⁺), Cobalt (Co²⁺) | Magnetic Materials, Redox Chemistry | The interaction of these transition metals with the aromatic quinoline system can lead to interesting magnetic and electronic properties. |

This interactive table provides a conceptual framework for the types of metal complexes that could be formed with quinoline-based ligands and their potential applications in materials science.

Applications in Organic Electronic Materials (Conceptual Framework)

Organic electronic materials are carbon-based substances that possess semiconductor properties, enabling their use in devices like organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). The key to these applications lies in the molecule's ability to transport charge (electrons or holes) efficiently.

Quinoline derivatives are considered attractive for these applications for several reasons:

Electron-Deficient Nature: The nitrogen atom in the pyridine (B92270) ring of quinoline makes the system more electron-deficient than its all-carbon analogue, naphthalene. This inherent property facilitates the transport of electrons, making quinoline derivatives promising candidates for n-type (electron-transporting) materials in electronic devices. researchgate.net

Luminescence: Many quinoline derivatives exhibit strong fluorescence, a critical property for the emissive layer in OLEDs. researchgate.netresearchgate.net The famous OLED material Tris-(8-hydroxyquinolinato) aluminum (Alq₃) is a prime example of a metal complex using a quinoline-based ligand.

Tunability: The electronic properties, such as the HOMO/LUMO energy levels, can be precisely tuned by adding electron-donating or electron-withdrawing substituents. The electron-withdrawing 8-carbonitrile group in this compound would be expected to lower the LUMO energy level, which can be beneficial for electron injection and transport.

Conceptually, this compound or polymers derived from it could be investigated as electron-transporting or emissive materials. The cyclopropyl group might influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport between adjacent molecules in a thin film.

Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation and quantification of this compound from reaction mixtures, purification fractions, or biological matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds. For this compound, a reversed-phase HPLC method would likely be the initial approach. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the quinoline chromophore exhibits maximum absorbance. The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area provides quantitative information when calibrated against a standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely properties of this compound, it could be amenable to GC-MS analysis. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments. This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific identification.

A hypothetical data table for the chromatographic analysis of this compound is presented below:

| Parameter | HPLC | GC-MS |

| Column | C18 reversed-phase | Phenyl-substituted polysiloxane capillary |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detector | UV-Vis (Diode Array Detector) | Mass Spectrometer (Electron Ionization) |

| Retention Time | Dependent on specific method parameters | Dependent on temperature program |

| Quantification | Peak area relative to standard curve | Total ion chromatogram peak area or selected ion monitoring |

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, IR, UV-Vis)